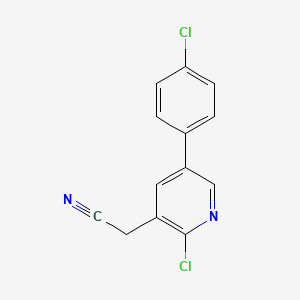

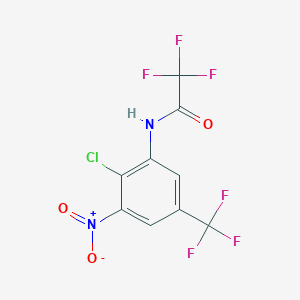

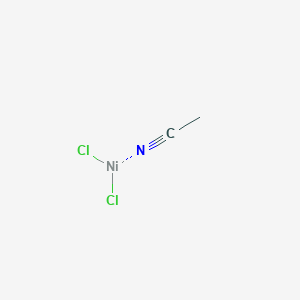

![molecular formula C14H10F4S2 B6301882 Bis[4-(difluoromethyl)phenyl]disulfide CAS No. 2301855-92-3](/img/structure/B6301882.png)

Bis[4-(difluoromethyl)phenyl]disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis[4-(difluoromethyl)phenyl]disulfide, also known as DFDMS, is an organosulfur compound composed of two fluorinated phenyl rings connected by a disulfide bridge. It is a colorless solid with a melting point of 43-44 °C and a boiling point of 207-208 °C. It is insoluble in water but soluble in organic solvents such as chloroform, acetone, and dimethyl sulfoxide. DFDMS has a variety of applications in the scientific research field, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

Bis[4-(difluoromethyl)phenyl]disulfide is a reagent used in the synthesis of a variety of compounds, including drugs and pharmaceuticals. The mechanism of action of Bis[4-(difluoromethyl)phenyl]disulfide is based on its ability to form a stable disulfide bridge between two fluorinated phenyl rings. This disulfide bridge is formed by a redox reaction between the two fluorinated phenyl rings and the sulfur atoms of the disulfide bridge. The disulfide bridge is then stabilized by the formation of hydrogen bonds between the two fluorinated phenyl rings and the sulfur atoms of the disulfide bridge.

Biochemical and Physiological Effects

Bis[4-(difluoromethyl)phenyl]disulfide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Bis[4-(difluoromethyl)phenyl]disulfide can inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger. In vivo studies have also shown that Bis[4-(difluoromethyl)phenyl]disulfide can reduce the levels of certain inflammatory markers, including interleukin-6, tumor necrosis factor-alpha, and C-reactive protein.

Vorteile Und Einschränkungen Für Laborexperimente

Bis[4-(difluoromethyl)phenyl]disulfide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in organic solvents, making it easy to use in a variety of laboratory experiments. However, Bis[4-(difluoromethyl)phenyl]disulfide also has some limitations. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, it is flammable and may pose a fire hazard if not handled properly.

Zukünftige Richtungen

Bis[4-(difluoromethyl)phenyl]disulfide has a wide variety of potential applications in the scientific research field. Future research could focus on exploring the potential of Bis[4-(difluoromethyl)phenyl]disulfide as a reagent for the synthesis of novel compounds, as a catalyst for the synthesis of polymers, as a ligand for metal complexes, as a reagent for the synthesis of organosulfur compounds, and as a reagent for the synthesis of heterocyclic compounds. Additionally, future research could focus on exploring the potential of Bis[4-(difluoromethyl)phenyl]disulfide as an inhibitor of bacterial and fungal growth, and as an anti-inflammatory agent. Finally, future research could focus on exploring the potential of Bis[4-(difluoromethyl)phenyl]disulfide as a reagent for the synthesis of organometallic compounds.

Synthesemethoden

Bis[4-(difluoromethyl)phenyl]disulfide can be synthesized by a variety of methods, including the reaction of 4-fluorophenyl disulfide with a mixture of difluoromethylmagnesium chloride and t-butyl lithium in tetrahydrofuran (THF) at -78 °C. The reaction produces a white solid that is then purified by recrystallization from THF. Another method for synthesizing Bis[4-(difluoromethyl)phenyl]disulfide involves the reaction of 4-fluorophenyl disulfide with difluoromethylmagnesium chloride in THF at -78 °C, followed by the addition of t-butyl lithium. The reaction produces a white solid that is then purified by recrystallization from THF.

Wissenschaftliche Forschungsanwendungen

Bis[4-(difluoromethyl)phenyl]disulfide has a variety of applications in the scientific research field, including as a reagent for the synthesis of a variety of compounds, as a catalyst for the synthesis of polymers, as a ligand for metal complexes, and as a reagent for the synthesis of organosulfur compounds. It is also used in the synthesis of drugs and pharmaceuticals, as a reagent for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of organometallic compounds.

Eigenschaften

IUPAC Name |

1-(difluoromethyl)-4-[[4-(difluoromethyl)phenyl]disulfanyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8,13-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBPFEZPFKMLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)SSC2=CC=C(C=C2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[4-(difluoromethyl)phenyl]disulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

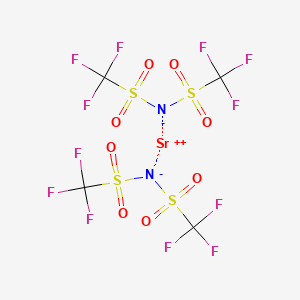

![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)

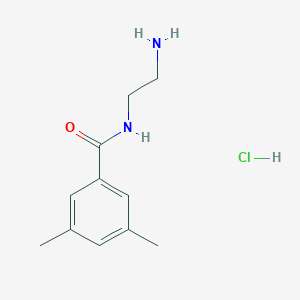

![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)

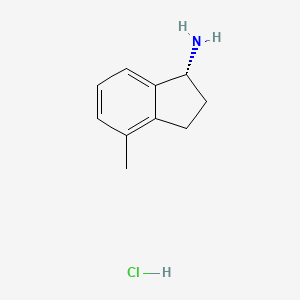

![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)